molecular formula C20H22N4O3 B10982787 1-(furan-2-ylmethyl)-5-oxo-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]pyrrolidine-3-carboxamide

1-(furan-2-ylmethyl)-5-oxo-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]pyrrolidine-3-carboxamide

Cat. No.: B10982787
M. Wt: 366.4 g/mol
InChI Key: AMWNSYCTOWXKKZ-UHFFFAOYSA-N
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Description

1-(furan-2-ylmethyl)-5-oxo-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]pyrrolidine-3-carboxamide is a complex organic compound that features a furan ring, a benzimidazole moiety, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-ylmethyl)-5-oxo-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethyl intermediate, followed by the formation of the benzimidazole moiety, and finally the construction of the pyrrolidine ring. Each step requires specific reagents and conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and green chemistry principles can be employed to scale up the production while maintaining environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-ylmethyl)-5-oxo-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.

    Substitution: The benzimidazole moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohol derivatives of the pyrrolidine ring, and substituted benzimidazole derivatives.

Scientific Research Applications

1-(furan-2-ylmethyl)-5-oxo-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(furan-2-ylmethyl)-5-oxo-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The furan ring may also contribute to the compound’s biological activity by facilitating binding to target proteins.

Comparison with Similar Compounds

Similar Compounds

    1-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Similar structure but with an indole ring instead of a pyrrolidine ring.

    N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Another indole derivative with similar properties.

Uniqueness

1-(furan-2-ylmethyl)-5-oxo-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]pyrrolidine-3-carboxamide is unique due to the combination of its furan, benzimidazole, and pyrrolidine rings, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that are not observed in similar compounds.

Properties

Molecular Formula

C20H22N4O3

Molecular Weight

366.4 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-5-oxo-N-(2-propan-2-yl-3H-benzimidazol-5-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C20H22N4O3/c1-12(2)19-22-16-6-5-14(9-17(16)23-19)21-20(26)13-8-18(25)24(10-13)11-15-4-3-7-27-15/h3-7,9,12-13H,8,10-11H2,1-2H3,(H,21,26)(H,22,23)

InChI Key

AMWNSYCTOWXKKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)C3CC(=O)N(C3)CC4=CC=CO4

Origin of Product

United States

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